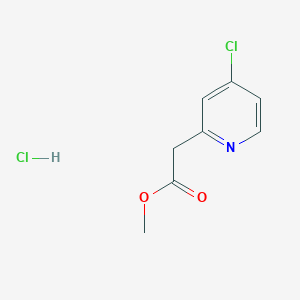

(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride

Description

Historical Development of Chloropyridine Derivatives

Chloropyridine derivatives emerged as critical intermediates in organic synthesis following the discovery of pyridine’s reactivity in the late 19th century. Early work focused on direct halogenation of pyridine, as seen in the synthesis of 2-chloropyridine via chlorination at high temperatures (>270°C) . By the mid-20th century, methods evolved to include nucleophilic displacement reactions using phosphoryl chloride (POCl₃) on pyridine-N-oxides, enabling precise substitution patterns . The target compound, (4-chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride, reflects advancements in functionalizing chloropyridines with ester and acetic acid moieties for enhanced solubility and reactivity. Its development parallels the broader trend of modifying pyridine cores for pharmaceutical applications, such as antihistamines and fungicides .

Table 1: Key Milestones in Chloropyridine Synthesis

| Year | Development | Significance |

|---|---|---|

| 1894 | First chloropyridine synthesis | Demonstrated pyridine’s halogenation potential |

| 1950 | POCl₃-mediated N-oxide substitutions | Enabled regioselective chlorination |

| 2000s | Ester-functionalized derivatives | Expanded applications in drug discovery |

Chemical Classification and Nomenclature

The compound is systematically named methyl 2-(4-chloropyridin-2-yl)acetate hydrochloride (CAS: 1414959-20-8), adhering to IUPAC rules:

- Parent structure : Pyridine ring with chlorine at position 4.

- Substituents : Acetic acid methyl ester at position 2.

- Counterion : Hydrochloride salt for improved stability .

Molecular Formula : C₈H₉Cl₂NO₂

Molecular Weight : 222.07 g/mol .

The ester group (-COOCH₃) and chloro substituent (-Cl) confer distinct electronic effects: the former enhances solubility in organic solvents, while the latter directs electrophilic substitution reactions .

Significance in Heterocyclic Chemistry

As a heterocyclic compound, the pyridine core’s nitrogen atom contributes to aromaticity through delocalized π-electrons, albeit with reduced electron density compared to benzene . The chloro and ester groups further modulate reactivity:

- Chlorine : Withdraws electrons via inductive effects, activating the ring toward nucleophilic substitution at positions 2 and 6 .

- Ester : Serves as a directing group for functionalization and a precursor for hydrolysis to carboxylic acids .

This compound’s versatility is evident in its role as a building block for pharmaceuticals, such as pyrithione derivatives, which leverage the pyridine ring’s ability to coordinate metal ions .

Relationship to Other Pyridine-Based Compounds

Structurally related analogs highlight the impact of substitution patterns:

Table 2: Comparative Analysis of Pyridine Derivatives

The target compound’s 4-chloro-2-ester configuration offers unique steric and electronic properties, enabling selective reactions unmatched in simpler chloropyridines. For instance, the acetate group facilitates nucleophilic acyl substitution, while the hydrochloride salt enhances crystallinity for purification .

This structural diversity underscores pyridine’s centrality in medicinal chemistry, where minor substitutions drastically alter bioactivity and physicochemical properties .

Properties

IUPAC Name |

methyl 2-(4-chloropyridin-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-7-4-6(9)2-3-10-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZGONWMPXJELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Description

- Starting Material : 2-methyl-4-nitropyridine-N-oxide.

- Conversion to 4-chloro-2-methyl-pyridine-N-oxide : React with hydrochloric acid.

- Chlorination : Add phosphorus trichloride dropwise in an organic solvent to yield 4-chloro-2-methylpyridine.

- Oxidation : Use potassium permanganate in water to oxidize to 4-chloro-2-pyridinecarboxylic acid.

- Esterification : Mix 4-chloro-2-pyridinecarboxylic acid with catalytic DMF, add thionyl chloride dropwise, then react with methanol to form the methyl ester hydrochloride.

Key Data

| Parameter | Value |

|---|---|

| Total Yield | 36.8% |

| Purity (HPLC) | 99.8% |

| Environmental Impact | Low pollution process |

| Industrial Feasibility | High |

Advantages

- Uses readily available raw materials.

- Low environmental pollution, facilitating waste treatment.

- Suitable for industrial scale-up.

Preparation Method 2: From 2-Pyridine Carboxylic Acid Methyl Ester Hydrochloride and 2-Pyridine Carboxylic Acid Hydrochloride Mixture (Patent CN105218436A)

Process Description

- Preparation of Mixture : Partial esterification of 2-pyridine carboxylic acid with methanol in the presence of sulfur oxychloride to form a mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride.

- Chlorination : The mixture is chlorinated with sulfur oxychloride in the presence of a catalyst (Sodium Bromide or DMF).

- Esterification : After chlorination, the mixture reacts with methanol in toluene to produce 4-chloro-2-pyridyl methyl formiate (methyl ester hydrochloride).

Key Reaction Conditions and Data

| Step | Conditions/Details |

|---|---|

| Esterification | Methanol (140 g), Sulfur oxychloride (30 g), 0–20°C |

| Chlorination | Sulfur oxychloride (mass ratio 2–5:1 to mixture), 6–20 h reflux |

| Catalyst | Sodium Bromide or DMF |

| Solvent for Esterification | Toluene |

| Methyl Alcohol Ratio | 1–2:1 (mass ratio to mixture) |

| Yield | ~67% |

| Purity | >99.9% (liquid phase) |

| Melting Point | 41–43 °C (product); improved melting point to 55 °C for derived amide |

Benefits

- Avoids formation of nitrogen oxide impurities common when sulfur oxychloride decomposes.

- Improved solubility and reaction times due to the mixture of ester and acid hydrochlorides.

- Produces high-purity product with improved physical properties (melting point and color).

- Enhances downstream processing and final product quality (e.g., Xarelto synthesis).

Comparative Summary of Preparation Methods

| Feature | Method 1 (CN102010367A) | Method 2 (CN105218436A) |

|---|---|---|

| Starting Material | 2-methyl-4-nitropyridine-N-oxide | Mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and acid hydrochloride |

| Key Reagents | HCl, Phosphorus trichloride, KMnO4, Thionyl chloride, Methanol | Sulfur oxychloride, Sodium Bromide or DMF, Methanol, Toluene |

| Yield | 36.8% | Approximately 67% |

| Purity (HPLC) | 99.8% | >99.9% |

| Environmental Impact | Low pollution, easy waste management | Avoids nitrogen oxide impurities, cleaner process |

| Industrial Application | Suitable for scale-up | Enhanced product quality, suitable for pharma intermediates |

Detailed Research Findings and Notes

- The second method’s innovation lies in using a partially esterified mixture to improve solubility and reduce impurity formation during chlorination, which is critical because sulfur oxychloride decomposition can generate impurities difficult to separate.

- The presence of Sodium Bromide or DMF as catalysts facilitates chlorination efficiency.

- The final esterification step in toluene with methanol ensures high purity and crystallinity of the hydrochloride salt.

- The improved melting point of the derived amide intermediate (55 °C vs. 40 °C in literature) indicates higher purity and better handling properties.

- Both methods emphasize controlling reaction temperatures and times to optimize yield and purity.

- The processes are designed to minimize environmental impact, with attention to waste treatment ("three wastes": waste gas, waste water, and solid waste).

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride, exhibit promising anticancer properties. A study highlighted the synthesis of various compounds based on structural modifications of pyridine derivatives, which showed significant antiproliferative activity against cancer cell lines such as HeLa cells. The compounds demonstrated IC50 values ranging from 0.69 to 11 μM, outperforming traditional chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Serotonergic Modulation

The compound has been implicated in the modulation of serotonergic systems, which are crucial for treating psychiatric disorders. It has shown strong affinity for 5-HT1A receptors, suggesting potential applications in treating anxiety, depression, and other serotonergic dysfunctions . This receptor activity positions it as a candidate for developing new antidepressant therapies.

Synthesis and Derivative Development

The synthesis of (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride involves various chemical reactions that can lead to derivatives with enhanced biological activities. For instance:

- Hydrazinolysis: The compound can be transformed into hydrazides, which may possess different pharmacological profiles.

- Acetimidate Formation: By reacting with trichloroacetonitrile, the compound can yield trichloroacetimidates that serve as intermediates for further chemical modifications .

Pharmacological Studies

Pharmacological studies have demonstrated that (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride and its derivatives can interact with multiple biological targets:

- HDAC Inhibition: Some derivatives have been identified as potent histone deacetylase inhibitors (HDACIs), which are significant in cancer therapy due to their role in regulating gene expression .

- Neuropharmacology: The compound's interaction with serotonergic receptors suggests it could be beneficial in developing treatments for mood disorders and other neuropsychiatric conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant antiproliferative effects against HeLa cells; IC50 values ranged from 0.69 to 11 μM. |

| Study B | Serotonergic Modulation | Showed strong affinity for 5-HT1A receptors; potential applications in treating anxiety and depression. |

| Study C | HDAC Inhibition | Identified as a potent HDACI; implications for cancer treatment through gene expression regulation. |

Mechanism of Action

The mechanism of action of (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The chloro group and the ester functionality allow the compound to participate in various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other proteins, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and applications of (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride with analogous compounds:

Key Differences and Implications

Substituent Position and Heterocyclic Core: The target compound’s 4-chloro-pyridin-2-yl group contrasts with 3-chloro-pyridin-4-yl in Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride . The position of the chlorine atom affects electronic properties and steric interactions, influencing reactivity in downstream reactions. Replacement of pyridine with thieno[3,2-c]pyridine () or azetidine (–5) alters the compound’s planarity and hydrogen-bonding capacity, impacting biological target interactions.

Functional Groups: The amino group in Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride and Methyl 2-amino-2-(tetrahydropyran-4-yl)acetate hydrochloride introduces basicity, which is absent in the target compound. This difference may affect solubility and pharmacokinetics.

Synthetic Routes: The target compound’s synthesis likely involves straightforward esterification and salt formation, while 3-azetidinyl derivatives (–5) require multistep processes, including azetidine ring formation and acylation with diverse acyl chlorides. Thieno[3,2-c]pyridine derivatives () necessitate complex heterocyclic coupling, reflecting higher synthetic complexity compared to the pyridine-based target.

Biological Activity: 3-Azetidinyl acetic acid methyl esters exhibit neuroprotective properties , whereas the target compound’s applications are primarily as a synthetic intermediate. The lack of amino or aryl groups in the target may limit direct bioactivity.

Physicochemical and Pharmacological Insights

Biological Activity

(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride is a pyridine derivative that has garnered attention for its biological activities and potential therapeutic applications. This compound features a chloro group at the 4-position of the pyridine ring and an acetic acid methyl ester group at the 2-position, making it a versatile molecule in chemical synthesis and biological research.

The compound is characterized by its ability to undergo various chemical reactions, including substitution, oxidation, and reduction. Its unique structure allows it to serve as an intermediate in the synthesis of bioactive molecules, which can interact with specific biological targets.

The biological activity of (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride is primarily attributed to its interaction with molecular targets within biological systems. The chloro group enhances reactivity in substitution reactions, while the ester functionality allows for further modifications that can lead to active metabolites. These metabolites can modulate the activity of enzymes and receptors, resulting in specific biological effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can exhibit selective antibacterial properties. For instance, certain synthesized molecules based on similar structures have demonstrated moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae .

- Antichlamydial Activity : Related compounds have been investigated for their antichlamydial properties, showing effectiveness against Chlamydia trachomatis. These findings suggest potential applications in developing new treatments for chlamydial infections .

Case Studies

-

Antibacterial Activity Study :

A study synthesized several derivatives of pyridine compounds, including those similar to (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride. The results indicated moderate activity against N. meningitidis and H. influenzae, with some compounds exhibiting a 10-20 fold lower potency than established antibiotics but still demonstrating potential for therapeutic use . -

Antichlamydial Research :

In a separate investigation, compounds derived from pyridine scaffolds were tested for their ability to disrupt the lifecycle of Chlamydia. The results showed significant decreases in infectious body formation within infected cells, indicating a promising avenue for drug development targeting chlamydial infections .

Comparative Analysis

To better understand the biological activity of (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride | Chloro at 4-position; Methyl ester at 2-position | Moderate antibacterial and antichlamydial activity |

| 4-Chloropyridine | Chloro at 4-position | Limited biological activity compared to esters |

| 2-Pyridylacetic Acid | Lacks chloro group; Acetic acid functionality | Lesser reactivity; less studied |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.